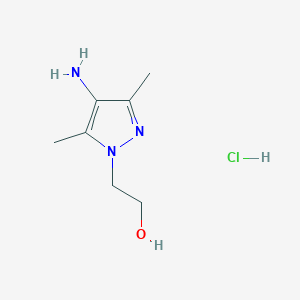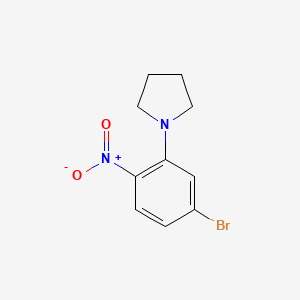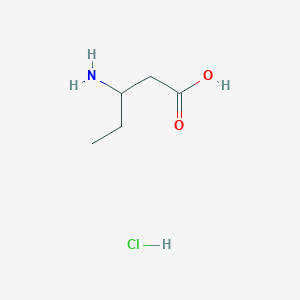
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride
Vue d'ensemble
Description
“2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride” is a chemical compound with the CAS Number: 1224169-47-4 . It has a molecular weight of 191.66 and is used in scientific research due to its unique properties. It finds applications in drug development, catalysis, and organic synthesis, contributing to advancements in various fields.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Structures
One application involves the synthesis of pyrazoles, which are crucial for developing non-nucleoside reverse transcriptase inhibitors for HIV treatment. A study by Toche, Kazi, and Jachak (2008) describes a chemoselective method to synthesize 4-cyanopyrazoles, demonstrating the compound's relevance in medicinal chemistry and drug development (Toche, Kazi, & Jachak, 2008).
Catalysis and Material Science
Research by Ainooson et al. (2011) explores the compound's utility in forming metal complexes that act as catalysts for ethylene oligomerization. This process is significant for producing various hydrocarbons and understanding the compound's interaction with different metal centers, showcasing its potential in catalysis and material science (Ainooson et al., 2011).
Antioxidant Properties
Another study focuses on the synthesis of chalcone derivatives from related pyrazole compounds, highlighting their potent antioxidant activities. This research underscores the compound's relevance in developing new antioxidant agents, which are crucial for combating oxidative stress-related diseases (Prabakaran, Manivarman, & Bharanidharan, 2021).
Polymer and Material Applications
The compound's application extends to polymer science, where it acts as an initiator for the ring-opening polymerization of rac-lactide, as demonstrated by Otero et al. (2017). This application is vital for producing biodegradable polymers, further highlighting the compound's versatility and potential in sustainable material development (Otero et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5-7(8)6(2)10(9-5)3-4-11;/h11H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHNTJHBGUAYTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)











